molecular formula C14H10Cl2O2 B6407200 4-(2,3-Dichlorophenyl)-3-methylbenzoic acid CAS No. 1262007-01-1

4-(2,3-Dichlorophenyl)-3-methylbenzoic acid

Cat. No.: B6407200
CAS No.: 1262007-01-1
M. Wt: 281.1 g/mol
InChI Key: WRSXVFQYHBIVRI-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a carboxylic acid group

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-7-9(14(17)18)5-6-10(8)11-3-2-4-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSXVFQYHBIVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691178
Record name 2',3'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-01-1
Record name 2',3'-Dichloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dichlorophenyl)-3-methylbenzoic acid typically involves the chlorination of 3-methylbenzoic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of aluminum chloride as a catalyst and dichloromethane as a solvent. The process can be summarized as follows:

    Chlorination: 3-methylbenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 3 positions of the phenyl ring.

    Friedel-Crafts Acylation: The chlorinated product is then subjected to Friedel-Crafts acylation using aluminum chloride and dichloromethane to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dichlorophenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,3-Dichlorobenzoic acid
  • 2,4-Dichlorobenzoic acid
  • 2,5-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid
  • 3,4-Dichlorobenzoic acid
  • 3,5-Dichlorobenzoic acid

Comparison: 4-(2,3-Dichlorophenyl)-3-methylbenzoic acid is unique due to the presence of both a methyl group and two chlorine atoms on the phenyl ring. This structural arrangement imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to other dichlorobenzoic acids, the presence of the methyl group in this compound may enhance its reactivity and influence its biological activity.

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